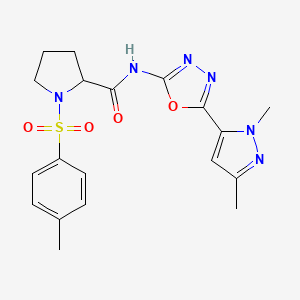

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine core modified with a tosyl (p-toluenesulfonyl) group at the 1-position and a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole moiety. This structure combines electron-deficient heterocycles (oxadiazole) with lipophilic substituents (tosyl and pyrazole), making it a candidate for enzyme inhibition or receptor modulation. Its molecular formula is C₁₉H₂₁N₅O₃S, with a molecular weight of 399.47 g/mol. The oxadiazole and pyrazole groups are critical for π-π stacking and hydrogen bonding in biological systems, while the tosyl group enhances metabolic stability .

Properties

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-12-6-8-14(9-7-12)30(27,28)25-10-4-5-15(25)17(26)20-19-22-21-18(29-19)16-11-13(2)23-24(16)3/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTOYNOOXGXKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a tosyl group, a pyrrolidine ring, and a pyrazole moiety linked to an oxadiazole. The molecular formula is , with a molecular weight of approximately 349.39 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds containing the pyrazole and oxadiazole moieties have shown considerable antibacterial activity against various strains such as E. coli, S. aureus, and B. subtilis. In one study, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 31 µg/mL against E. coli and S. aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 31 |

| 2 | S. aureus | 62 |

| 3 | B. subtilis | 125 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity : In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, one derivative induced apoptosis in glioma cells with an IC50 value of 5.13 µM, which is more potent than the standard drug 5-FU (IC50 = 8.34 µM) .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to this compound have been documented:

- Mechanism of Action : Some studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation processes .

Case Study 1: Antibacterial Evaluation

In a comparative study assessing the antibacterial efficacy of various synthesized compounds, it was found that those featuring the pyrazole and oxadiazole frameworks exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the substituents on the pyrazole ring could enhance antibacterial potency.

Case Study 2: Anticancer Screening

A series of novel compounds were screened against human cancer cell lines to evaluate their cytotoxic effects. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide. For instance, derivatives of pyrazole have shown promising cytotoxic effects against various cancer cell lines. Research indicates that specific modifications can enhance their efficacy and selectivity against tumor cells while minimizing toxicity to normal cells.

Case Study:

A derivative was tested for its ability to induce apoptosis in glioma cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective treatment option for glioblastoma .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been explored for their ability to inhibit bacterial growth and combat resistant strains. Preliminary results indicate that modifications to the oxadiazole moiety can enhance antibacterial activity.

Case Study:

In vitro studies have shown that certain analogs exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, potentially serving as lead compounds for antibiotic development .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Substituted pyrazoles have been synthesized and evaluated for their effectiveness in controlling weed species in agricultural settings.

Case Study:

Research demonstrated that specific derivatives exhibited strong herbicidal activity against barnyard grass with low toxicity to rice crops, making them suitable candidates for environmentally friendly herbicide formulations .

Fluorescent Probes

The structural characteristics of this compound suggest potential applications in material science, particularly as fluorescent probes.

Case Study:

Compounds with similar structures have been utilized in cellular imaging due to their fluorescent properties. The ability to visualize cellular processes in real-time can provide insights into drug action mechanisms and biological pathways .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against glioma with lower IC50 than standard drugs |

| Antimicrobial agents | Inhibitory effects against resistant bacterial strains | |

| Agricultural Science | Herbicides | Effective control of barnyard grass with low toxicity to crops |

| Material Science | Fluorescent probes | Useful for cellular imaging and biological studies |

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack. The 2-amino group on the oxadiazole may act as a leaving group under specific conditions, enabling substitutions.

Mechanistic Insight :

The oxadiazole’s electron-withdrawing nature facilitates nucleophilic displacement. For example, in , analogous oxadiazole derivatives reacted with diphenylacetamide via nucleophilic substitution at the 2-position.

Hydrolysis of the Tosyl Group

The tosyl (p-toluenesulfonyl) group on the pyrrolidine ring is a common protecting group for amines. Hydrolysis under acidic or basic conditions can regenerate the free amine.

Example from Literature :

In , similar sulfonamide-protected pyrrolidines underwent hydrolysis using HCl to yield free amines, highlighting the lability of the tosyl group under strong acidic conditions.

Functionalization of the Pyrazole Ring

Mechanistic Insight :

In , iodine/DMSO-mediated oxidation of pyrazole derivatives generated dicarbonyl compounds, suggesting that the dimethylpyrazole in the target compound could undergo similar transformations.

Carboxamide Reactivity

The pyrrolidine-2-carboxamide group can participate in hydrolysis or coupling reactions.

Example from Literature :

Carboxamide hydrolysis under acidic conditions was demonstrated in , where similar structures yielded carboxylic acids.

Cross-Coupling Reactions

The oxadiazole and pyrazole rings may serve as directing groups in transition-metal-catalyzed couplings.

| Reaction Type | Conditions | Products/Outcomes | Key References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Arylation at the oxadiazole or pyrazole rings |

Mechanistic Insight :

In , palladium-catalyzed couplings were used to functionalize oxadiazole derivatives, suggesting potential applicability to the target compound.

Thermal and Photochemical Stability

The oxadiazole ring is prone to ring-opening under extreme conditions.

| Reaction Type | Conditions | Products/Outcomes | Key References |

|---|---|---|---|

| Thermal Decomposition | >200°C, inert atmosphere | Fragmentation into pyrazole and pyrrolidine fragments |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () serves as a relevant analog for comparison. Key structural differences and similarities are summarized below:

Structural Implications :

- The tosyl group increases steric bulk and metabolic stability relative to the 4-fluorophenyl group, which may improve pharmacokinetic profiles but reduce solubility.

- The 1,3-dimethylpyrazole substituent provides greater lipophilicity than the isopropyl-thiadiazole , favoring membrane penetration .

Pharmacological Properties

- Oxadiazole vs. Thiadiazole : Oxadiazoles are commonly used in kinase inhibitors (e.g., COX-2 inhibitors) due to their ability to mimic peptide bonds. Thiadiazoles, with sulfur’s polarizability, often exhibit antimicrobial or antiviral activity.

- Tosyl vs. Fluorophenyl : Sulfonamides (tosyl) are associated with longer half-lives but may increase renal toxicity risks. Fluorophenyl groups enhance metabolic resistance but can form reactive intermediates.

- Pyrazole vs. Isopropyl : Pyrazoles are prevalent in anti-inflammatory agents (e.g., Celecoxib), while isopropyl groups in thiadiazoles are linked to antibacterial activity .

ADME and Toxicity

- Absorption : The target compound’s higher lipophilicity (logP ~2.8) suggests better absorption than the analog (logP ~1.9).

- Metabolism : Sulfonamides are prone to cytochrome P450-mediated oxidation, whereas fluorophenyl groups may undergo Phase II glucuronidation.

Q & A

Q. What is the general synthetic route for preparing N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiol-containing intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) is reacted with an alkyl/aryl chloride in the presence of K₂CO₃ and DMF at room temperature . Alternatively, carboxamide derivatives can be formed using coupling agents like EDCI/HOBt with triethylamine in DMF, followed by purification via preparative TLC and recrystallization . Key steps include stoichiometric control (1.1–1.2 equivalents of alkylating agents) and monitoring reaction progress by TLC.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Post-synthesis characterization involves:

- Spectroscopy : ¹H-NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–2.7 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

- Chromatography : TLC (PE:EA = 8:1) for purity assessment.

Q. What are the key structural features confirmed by X-ray crystallography?

- Methodological Answer : While direct X-ray data for this compound is unavailable, analogous structures (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) reveal planar heterocyclic cores and hydrogen-bonding motifs critical for stability. Researchers should employ single-crystal X-ray diffraction with synchrotron sources and refine structures using software like SHELX .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Methodological Answer :

- Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., DMSO) to enhance solubility of bulky intermediates.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate kinetics.

- Purification : Use column chromatography (silica gel, gradient elution) instead of TLC for higher recovery .

- Stoichiometry : Adjust alkylating agent equivalents (1.5–2.0 mmol) to overcome steric hindrance .

Q. How to resolve contradictions in NMR data for structural isomers?

- Methodological Answer :

- 2D NMR : Perform HSQC/HMBC to correlate ambiguous protons with adjacent carbons.

- Deuteration Experiments : Exchange labile protons (e.g., NH) in D₂O to simplify spectra.

- Dynamic Effects : Analyze temperature-dependent NMR to identify conformational equilibria (e.g., hindered rotation in amide bonds) .

- Comparative Analysis : Cross-reference with published analogs (e.g., pyrazole-oxadiazole hybrids in ) .

Q. What strategies determine the role of substituents in bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups on the pyrazole ring) and test in bioassays (e.g., enzyme inhibition).

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases).

- Physicochemical Profiling : Measure logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.